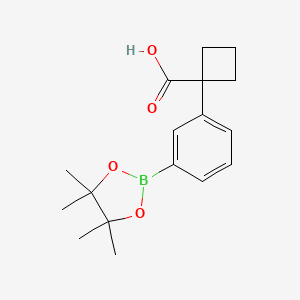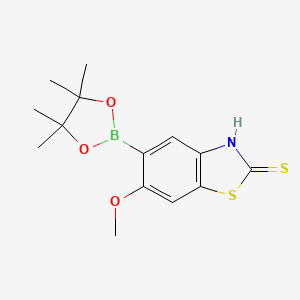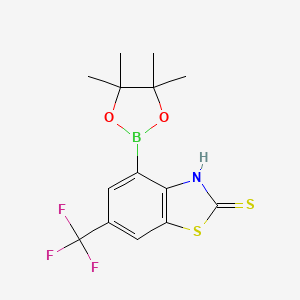![molecular formula C18H22BF3O4 B7956388 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol](/img/structure/B7956388.png)
2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol is a complex organic compound that features a boronate ester group, a trifluoromethoxy group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a boronic acid derivative and a diol, such as pinacol.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylation reagents under specific conditions to attach the trifluoromethoxy group to the aromatic ring.
Alkyne Functionalization: The alkyne group can be introduced through Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
Substitution: The aromatic ring with the trifluoromethoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol is used as a building block for the construction of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development. It can be used to design inhibitors or modulators of biological pathways.
Industry
In materials science, this compound can be used to create polymers with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol exerts its effects depends on its application. In organic synthesis, its boronate ester group participates in cross-coupling reactions, forming new carbon-carbon bonds. In biological systems, the trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the alkyne group can participate in click chemistry reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethoxy and alkyne groups, making it less versatile in certain synthetic applications.
4-(Trifluoromethoxy)phenylboronic Acid: Similar but lacks the alkyne group, limiting its use in click chemistry.
2-Methyl-4-(phenyl)but-3-yn-2-ol: Lacks the boronate ester group, reducing its utility in cross-coupling reactions.
Uniqueness
The combination of the boronate ester, trifluoromethoxy, and alkyne groups in 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol makes it a highly versatile compound for various applications in synthetic chemistry, drug development, and materials science.
Properties
IUPAC Name |
2-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BF3O4/c1-15(2,23)10-9-12-11-13(24-18(20,21)22)7-8-14(12)19-25-16(3,4)17(5,6)26-19/h7-8,11,23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXOLPYAHQLFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7956306.png)
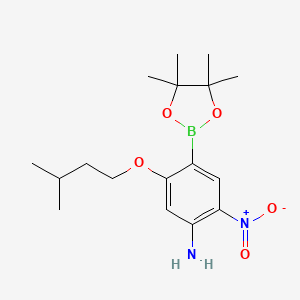
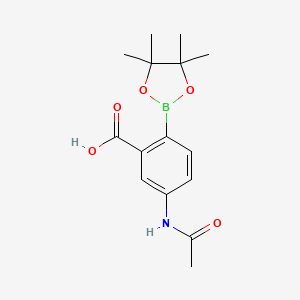
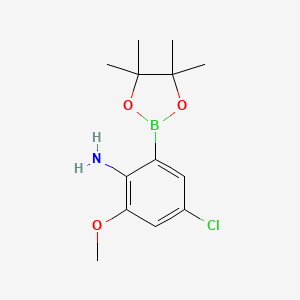
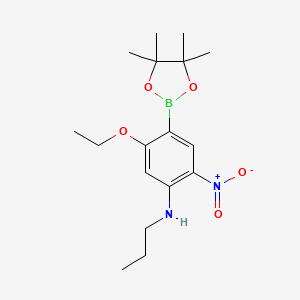
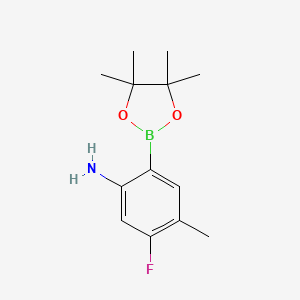
![Methyl 2-amino-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B7956331.png)
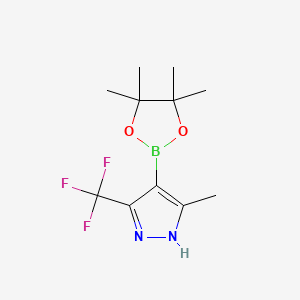
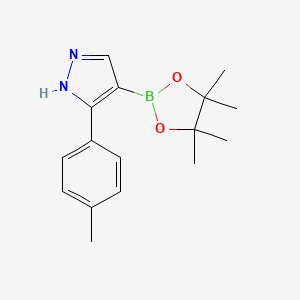
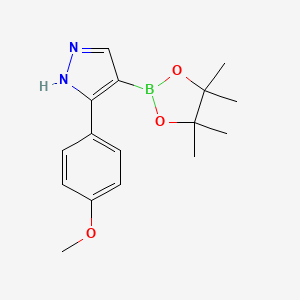
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B7956376.png)
